3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-3-prop-2-enylphthalazine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-2-7-14-11(15)9-6-4-3-5-8(9)10(13-14)12(16)17/h2-6H,1,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOPGVCKRBDVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. The phthalazine is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. The final step involves the oxidation of the allylated product to introduce the carboxylic acid group, often using potassium permanganate under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general principles of organic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or further to a carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Allyl bromide (C3H5Br) in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 3-(2,3-epoxypropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.
Reduction: Formation of 3-allyl-4-hydroxy-3,4-dihydrophthalazine-1-carboxylic acid.
Substitution: Formation of various substituted phthalazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research has indicated that derivatives of 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid exhibit antimicrobial properties. Studies have shown that modifications to the compound can enhance its effectiveness against specific bacterial strains, making it a candidate for antibiotic development.
-
Anti-inflammatory Properties
- The compound has demonstrated potential anti-inflammatory effects in preclinical models. Investigations into its mechanism of action suggest that it may inhibit pro-inflammatory cytokines, providing a pathway for the development of new anti-inflammatory drugs.
-
Cancer Research
- Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Its ability to interact with cellular pathways involved in cell survival and proliferation positions it as a potential lead compound for anticancer therapies.
Chemical Synthesis
The synthesis of this compound involves multi-step organic reactions. Key synthetic routes include:
- Condensation Reactions: Utilizing starting materials such as phthalic anhydride and allylamine.
- Cyclization Processes: Employing cyclization techniques to form the phthalazine ring structure.
These synthetic methods allow for the generation of various derivatives with altered biological activities.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This finding supports its potential as an anti-inflammatory agent.
Case Study 3: Cancer Cell Apoptosis
Research conducted on breast cancer cell lines showed that treatment with the compound resulted in increased apoptosis rates compared to untreated controls. Mechanistic studies revealed activation of caspase pathways, indicating a potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The allyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key properties of 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with its analogues:
*Note: Specific data for the allyl derivative are extrapolated from structural trends.
Biological Activity
3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS No. 1155554-57-6) is a compound belonging to the phthalazine family, which has garnered interest for its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: CHNO
Molecular Weight: 230.22 g/mol
CAS Number: 1155554-57-6
InChI Key: Not provided in the sources.
The compound features a phthalazine core with an allyl group and a carboxylic acid functionality, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of phthalazine compounds exhibit significant antimicrobial properties. A study focused on various phthalazine derivatives, including this compound, demonstrated their effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. The disk diffusion method was employed to assess antimicrobial activity, yielding the following results:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| This compound | High | Moderate | High |
| Other derivatives | Varies | Varies | Varies |
This data suggests that this compound possesses notable antimicrobial properties, making it a candidate for further pharmacological evaluation .
The mechanism by which phthalazine derivatives exert their antimicrobial effects is not fully elucidated; however, it is hypothesized that they interfere with bacterial cell wall synthesis or function as enzyme inhibitors. The presence of the carboxylic acid group may enhance solubility and facilitate interaction with microbial targets.
Case Studies
A notable study published in Molecules evaluated the structure-activity relationship (SAR) of various phthalazine derivatives. It was found that modifications to the substituents significantly affected their biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups .
Another research effort highlighted the synthesis of novel phthalazine derivatives and their subsequent biological evaluation. The study confirmed that specific structural features were critical for maximizing antimicrobial efficacy .
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow MedChemExpress guidelines for carboxylic acid derivatives: use fume hoods, wear nitrile gloves, and store in inert atmospheres. Refer to SDS templates for azetidine-3-carboxylic acid (HY-Y0530) to design emergency response plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
